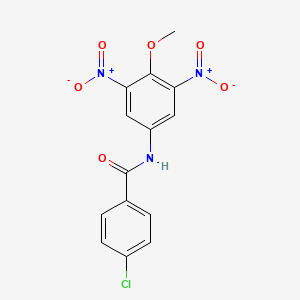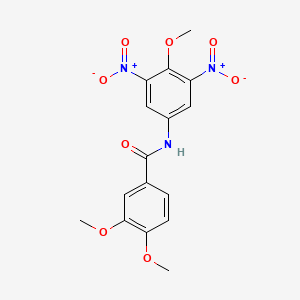![molecular formula C12H9F3N4O4 B4330335 3-methyl-4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B4330335.png)
3-methyl-4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-5-carboxamide
Übersicht
Beschreibung
3-methyl-4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-5-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is often referred to as "Compound A" and is a member of the pyrazole family of compounds. In
Wirkmechanismus
The mechanism of action of Compound A is not fully understood. However, studies have shown that this compound can modulate various signaling pathways, including the PI3K/Akt/mTOR pathway, which is known to play a critical role in cancer cell growth and survival. Additionally, Compound A has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Compound A has been found to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells, induce apoptosis, and modulate various signaling pathways. Additionally, Compound A has been found to have anti-inflammatory properties and can reduce the production of inflammatory cytokines. However, the full extent of the biochemical and physiological effects of this compound is still being investigated.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Compound A in lab experiments is its potent anti-cancer properties. This makes it an excellent tool for studying the role of specific signaling pathways in cancer cell growth and survival. Additionally, the synthesis method of Compound A is well-established, and the compound is readily available for purchase from various chemical suppliers. However, one of the limitations of using Compound A in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Compound A. One of the most promising areas of research is the development of analogs of this compound with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of Compound A and its potential applications in various scientific research fields. Finally, the development of novel drug delivery systems for Compound A could improve its efficacy and reduce its potential toxicity.
Conclusion:
In conclusion, 3-methyl-4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-5-carboxamide, or Compound A, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. The synthesis method of Compound A is well-established, and the compound has potent anti-cancer properties. However, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
Wissenschaftliche Forschungsanwendungen
Compound A has been found to have potential applications in various scientific research fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that Compound A has potent anti-cancer properties and can inhibit the growth of cancer cells in vitro and in vivo. Other potential applications of Compound A include its use as a tool for studying the role of specific signaling pathways in various physiological processes.
Eigenschaften
IUPAC Name |
5-methyl-4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N4O4/c1-6-10(19(21)22)9(18-17-6)11(20)16-7-2-4-8(5-3-7)23-12(13,14)15/h2-5H,1H3,(H,16,20)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFVKBKBGCPWSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~4~-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]quinoxaline-1,4-diamine](/img/structure/B4330263.png)



![ethyl 1-{[3-(ethoxycarbonyl)-5-methoxy-1-benzofuran-2-yl]methyl}-4-phenylpiperidine-4-carboxylate](/img/structure/B4330284.png)
![ethyl 1-[(6-bromo-5-methoxy-2-methyl-1-phenyl-1H-indol-3-yl)carbonyl]-4-phenylpiperidine-4-carboxylate](/img/structure/B4330297.png)
![N-(3,5-dichlorophenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4330313.png)
![N-(4-chlorophenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4330329.png)
![2-(2'-amino-3'-cyano-6'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indole-3,4'-pyrano[3,2-c]quinolin]-1(2H)-yl)-N-phenylacetamide](/img/structure/B4330333.png)
![2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B4330346.png)
![5-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-(1,3-benzodioxol-5-yl)-1-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B4330352.png)
![ethyl 4-(3-fluorophenyl)-2-oxo-6-({(pyridin-3-ylmethyl)[4-(trifluoroacetyl)benzoyl]amino}methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4330358.png)
![2-amino-6-(2,4-dichlorophenyl)-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B4330363.png)
amino]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4330371.png)